Ethopropazine Hydrochloride

Description

ETHOPROPAZINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

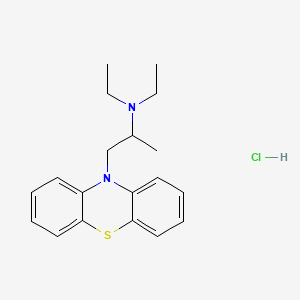

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2S.ClH/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21;/h6-13,15H,4-5,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPCQISYVPFYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045347 | |

| Record name | Ethopropazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42957-54-0, 1094-08-2 | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N-diethyl-α-methyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42957-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethopropazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Profenamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001094082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Profenamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042957540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethopropazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethopropazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethopropazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethopropazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-α-methyl-10H-phenothiazine-10-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Profenamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFENAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O00T1I1VRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Ethopropazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and pharmacological mechanisms of Ethopropazine Hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Synthesis Pathways of this compound

Ethopropazine, a phenothiazine derivative, can be synthesized through various chemical routes. The most common method involves the alkylation of phenothiazine. Additionally, a stereoselective chemoenzymatic approach has been developed to produce specific enantiomers.

Chemical Synthesis via Alkylation

The traditional synthesis of Ethopropazine involves the N-alkylation of phenothiazine with a suitable aminoalkyl halide.

Experimental Protocol:

-

Deprotonation of Phenothiazine: Phenothiazine is treated with a strong base, such as sodium amide (NaNH₂), in an inert solvent like dry benzene or toluene to form the phenothiazine anion.

-

Alkylation Reaction: 1-Diethylamino-2-chloropropane is added to the solution containing the phenothiazine anion. The mixture is heated under reflux to facilitate the nucleophilic substitution reaction, where the phenothiazine nitrogen attacks the electrophilic carbon of the aminoalkyl halide.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and treated with an aqueous solution of ammonium chloride to quench any unreacted base. The organic layer is separated, washed, dried, and the solvent is evaporated.

-

Salt Formation: The resulting ethopropazine free base is then dissolved in a suitable solvent, and hydrochloric acid is added to precipitate this compound. The salt is then collected by filtration, washed, and dried.

An In-depth Technical Guide on the Core Chemical and Physical Properties of Ethopropazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Ethopropazine Hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and development lifecycle.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the tables below for ease of reference and comparison.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N,N-diethyl-1-(10H-phenothiazin-10-yl)propan-2-amine;hydrochloride[1] |

| CAS Number | 1094-08-2[1] |

| Chemical Formula | C₁₉H₂₅ClN₂S[1] |

| Molecular Weight | 348.93 g/mol [2] |

| Synonyms | Profenamine hydrochloride, Parsidol, Isothazine[1][3][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 223-225 °C (with some decomposition) |

| Solubility | - Water: 1 g in 400 mL at 20°C; 1 g in 20 mL at 40°C- Absolute Ethanol: 1 g in 30 mL at 25°C- Chloroform: Soluble- Acetone: Sparingly soluble- Ether, Benzene: Practically insoluble |

| pKa (of Ethopropazine) | 9.6[2][5] |

| Appearance | White to off-white crystalline powder |

Table 3: Spectroscopic Data of this compound

| Spectroscopy | Key Features |

| UV-Vis | In ethanol, exhibits absorption maxima. A study on a similar phenothiazine, chlorpromazine, showed a λmax at 314 nm, which shifted to 413 nm with a chromophoric agent. Another study involving this compound reported an absorption maximum at 404 nm in a ternary complex.[] |

| Infrared (IR) | A broad band is observed in the 2080-2700 cm⁻¹ range, attributed to the quaternary ammonium ion interaction. Another band in the 3047-2870 cm⁻¹ region is assigned to the heterocyclic nitrogen with an alkyl amine side chain.[7] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra are available from sources like Sigma-Aldrich.[1] The chemical shifts are dependent on the solvent used, with deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) being common choices for similar molecules.[7][8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of pharmaceutical compounds like this compound are outlined below.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of this compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound is determined using the shake-flask method.

-

Preparation : An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration : The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : The saturated solution is filtered to remove the undissolved solid.

-

Quantification : The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is determined by potentiometric titration.

-

Sample Preparation : A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

-

Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis : A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol).

-

Analysis : The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer, with the pure solvent used as a blank. The wavelength of maximum absorbance (λmax) is identified.

-

Sample Preparation (KBr Pellet Method) : A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet.

-

Analysis : The IR spectrum is obtained by passing an infrared beam through the KBr pellet in an FTIR spectrometer.

-

Sample Preparation : The this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard such as tetramethylsilane (TMS) is added.

-

Analysis : The ¹H and ¹³C NMR spectra are acquired using an NMR spectrometer. The chemical shifts, coupling constants, and integration of the peaks are analyzed to elucidate the molecular structure.[8]

Mechanism of Action and Signaling Pathway

This compound primarily functions as an anticholinergic agent by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs). Ethopropazine shows a preference for the M1 subtype. The signaling pathways associated with M1 receptor antagonism are depicted below.

Caption: Anticholinergic action of Ethopropazine at the M1 receptor.

Drug Development Workflow

The development of an anticholinergic drug like this compound for symptomatic treatment of conditions such as Parkinson's disease follows a structured workflow from preclinical research to post-market surveillance.

Caption: A generalized workflow for the development of anticholinergic drugs.

References

- 1. This compound | C19H25ClN2S | CID 122824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 7. Transition Metal Complexes of Ethopropazine: Synthesis and Characterization [article.sapub.org]

- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

Ethopropazine Hydrochloride: A Deep Dive into its Mechanism of Action in Parkinson's Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethopropazine hydrochloride, a phenothiazine derivative, has long been utilized as a therapeutic agent in the management of Parkinson's disease. Its clinical efficacy primarily stems from its potent anticholinergic properties, which serve to counteract the relative cholinergic overactivity in the basal ganglia characteristic of Parkinson's disease. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound. It delves into its primary activity as a muscarinic acetylcholine receptor antagonist, its significant inhibition of butyrylcholinesterase, and its secondary interactions with other neurotransmitter systems, including dopaminergic, adrenergic, and histaminergic receptors, as well as its role as an NMDA receptor antagonist. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate a deeper understanding for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss leads to a dopamine deficit in the striatum, disrupting the delicate balance between the dopaminergic (inhibitory) and cholinergic (excitatory) systems. The resulting cholinergic dominance is a key contributor to the motor symptoms of Parkinson's disease, including tremor, rigidity, and bradykinesia.

This compound (also known as profenamine) is an antimuscarinic agent that has been used for the symptomatic treatment of Parkinson's disease.[1][2] By blocking central cholinergic receptors, it helps to restore the balance between cholinergic and dopaminergic activity in the basal ganglia.[3] Beyond its principal anticholinergic action, ethopropazine exhibits a more complex pharmacological profile, engaging with multiple other molecular targets that may contribute to its therapeutic effects and side effect profile. This guide will explore these multifaceted mechanisms in detail.

Primary Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The cornerstone of ethopropazine's therapeutic effect in Parkinson's disease is its antagonism of muscarinic acetylcholine receptors (mAChRs).[3][4][5] In the striatum, acetylcholine is released from large aspiny interneurons and modulates the activity of medium spiny neurons, the main output neurons of this brain region. The loss of dopamine-mediated inhibition of these cholinergic interneurons leads to a state of cholinergic hyperactivity.

Ethopropazine acts as a competitive antagonist at muscarinic receptors, thereby blocking the effects of acetylcholine.[4] This action helps to re-establish a more balanced neurotransmitter environment in the basal ganglia, leading to an alleviation of parkinsonian motor symptoms.[3]

Signaling Pathway of Muscarinic Receptor Antagonism

The following diagram illustrates the general mechanism of how this compound antagonizes muscarinic acetylcholine receptors, thereby reducing cholinergic signaling.

Secondary Mechanisms of Action

In addition to its primary anticholinergic activity, ethopropazine interacts with several other molecular targets, which may contribute to its overall pharmacological profile.

Butyrylcholinesterase (BChE) Inhibition

Ethopropazine is a potent and selective inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes acetylcholine.[1] While acetylcholinesterase (AChE) is the primary enzyme responsible for the degradation of acetylcholine in the synaptic cleft, BChE also plays a role in cholinergic transmission, particularly under conditions where AChE activity is compromised. By inhibiting BChE, ethopropazine may further potentiate cholinergic signaling in certain brain regions, an effect that seems contradictory to its primary anticholinergic mechanism. However, the precise clinical implication of BChE inhibition in the context of Parkinson's disease treatment with ethopropazine is not fully elucidated.

NMDA Receptor Antagonism

Ethopropazine has been shown to act as a non-selective N-methyl-D-aspartate (NMDA) receptor antagonist.[1] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in excitatory neurotransmission. Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal cell death, processes that are thought to contribute to the neurodegeneration in Parkinson's disease. The NMDA antagonist properties of ethopropazine may therefore offer a degree of neuroprotection.[3] However, specific quantitative data on the binding affinity of ethopropazine to NMDA receptors are currently lacking.

Dopamine, Adrenergic, and Histamine Receptor Interactions

Ethopropazine is a phenothiazine derivative and, like other compounds in this class, it exhibits affinity for a range of other receptors, including dopamine, adrenergic, and histamine receptors.[2] Its antiadrenergic and antihistaminic properties have been noted.[1] These interactions are likely to contribute to the side-effect profile of the drug, which can include sedation (histamine H1 receptor antagonism) and orthostatic hypotension (alpha-adrenergic receptor antagonism). Specific binding affinities for these receptors are not well-documented in the literature.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of this compound with its known molecular targets. A significant gap exists in the literature regarding the specific binding affinities for muscarinic, dopaminergic, adrenergic, and histaminergic receptor subtypes.

| Target | Parameter | Value | Species | Reference(s) |

| Butyrylcholinesterase (BChE) | IC₅₀ | 1.70 ± 0.53 µM | Human | [7] |

| Butyrylcholinesterase (BChE) | IC₅₀ | 210 nM | Not Specified | [8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The determination of the pharmacological profile of a compound like ethopropazine involves a variety of in vitro assays. Below are detailed methodologies for key experiments relevant to elucidating its mechanism of action.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity of a test compound for muscarinic receptors.

Objective: To determine the Kᵢ (inhibition constant) of ethopropazine for muscarinic receptors.

Materials:

-

Cell membranes prepared from a cell line expressing a specific muscarinic receptor subtype (e.g., CHO-K1 cells transfected with the human M1 receptor gene).

-

Radioligand: A radioactively labeled muscarinic antagonist with high affinity and specificity (e.g., [³H]N-methylscopolamine).

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (ethopropazine) are incubated with the cell membranes in the assay buffer.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of ethopropazine. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Workflow Diagram:

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibition of BChE activity.

Objective: To determine the IC₅₀ of ethopropazine for BChE.

Materials:

-

Purified BChE enzyme.

-

Substrate: Butyrylthiocholine iodide.

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Test compound: this compound.

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

A microplate reader.

Procedure:

-

Pre-incubation: The BChE enzyme is pre-incubated with varying concentrations of ethopropazine for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (butyrylthiocholine) and DTNB.

-

Measurement: BChE hydrolyzes butyrylthiocholine to thiocholine and butyrate. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of ethopropazine. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the ethopropazine concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:

Conclusion

This compound exerts its primary therapeutic effect in Parkinson's disease through the antagonism of muscarinic acetylcholine receptors, thereby helping to correct the cholinergic-dopaminergic imbalance in the basal ganglia. Its pharmacological profile is, however, more complex, encompassing the inhibition of butyrylcholinesterase and interactions with NMDA, dopamine, adrenergic, and histamine receptors. These secondary actions may contribute to both its therapeutic efficacy and its side-effect profile.

A notable gap in the current understanding of ethopropazine's mechanism of action is the lack of comprehensive quantitative data on its binding affinities for various receptor subtypes. Further research employing detailed experimental protocols, such as those outlined in this guide, is necessary to fully characterize its molecular interactions. A more complete understanding of its pharmacology will be invaluable for the rational design of future antiparkinsonian drugs with improved efficacy and tolerability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Ethopropazine as a phenothiazine derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethopropazine, a phenothiazine derivative, has been clinically utilized for its anticholinergic properties in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of ethopropazine, focusing on its mechanism of action, receptor and enzyme interactions, and pharmacokinetic properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key signaling pathways to facilitate a thorough understanding of ethopropazine's complex pharmacology.

Introduction

Ethopropazine is a phenothiazine-class drug primarily recognized for its potent anticholinergic and antiparkinsonian activities.[1][2] Structurally distinct from other phenothiazines used in psychiatry, its pharmacological actions are predominantly centered on the antagonism of muscarinic acetylcholine receptors. This guide will systematically explore the molecular interactions and physiological effects of ethopropazine.

Mechanism of Action and Pharmacodynamics

Ethopropazine's therapeutic effects in Parkinson's disease are primarily attributed to its ability to restore the balance between the dopaminergic and cholinergic systems in the brain, which is disrupted by the depletion of dopamine.[1] It achieves this by competitively inhibiting muscarinic acetylcholine receptors.[1]

Signaling Pathways

The basal ganglia, a group of subcortical nuclei, are crucial for motor control. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra pars compacta leads to an imbalance in the direct and indirect pathways of the basal ganglia, resulting in motor deficits. Ethopropazine, through its anticholinergic action, helps to mitigate the resulting overactivity of the cholinergic system.

References

Stereoselective synthesis of Ethopropazine enantiomers

An In-depth Technical Guide to the Stereoselective Synthesis of Ethopropazine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of ethopropazine enantiomers, focusing on a chemoenzymatic approach. It includes detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway and relevant pharmacological signaling cascades.

Introduction

Ethopropazine is a phenothiazine derivative used as an antiparkinsonian agent, exhibiting anticholinergic, antihistamine, and antiadrenergic properties.[1][2] It is administered clinically as a racemate. However, emerging research indicates that individual enantiomers of chiral drugs often possess distinct pharmacological and toxicological profiles.[3][4] For instance, butyrylcholinesterase (BChE), a key enzyme in cholinergic neurotransmission, demonstrates a significantly higher affinity for the (R)-configured enantiomer of ethopropazine.[5] This highlights the importance of developing stereoselective synthetic routes to access enantiomerically pure forms of ethopropazine for further pharmacological investigation.

This guide focuses on a robust chemoenzymatic method for the stereodivergent synthesis of both (R)- and (S)-ethopropazine.[5][6][7] The key strategic element of this synthesis is the lipase-mediated kinetic resolution of a chiral building block, 1-(10H-phenothiazin-10-yl)propan-2-ol.[5][6][8]

Synthetic Strategy Overview

The stereoselective synthesis of ethopropazine enantiomers is achieved through a four-step chemoenzymatic sequence. The overall workflow is depicted below.

Caption: Chemoenzymatic synthesis workflow for Ethopropazine enantiomers.

Experimental Protocols

Step 1: Synthesis of Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol (rac-3)

This procedure involves the N-alkylation of phenothiazine followed by an oxymercuration-demercuration reaction.[8]

-

N-Allylation of Phenothiazine:

-

To a solution of phenothiazine (1 equiv.) in dichloromethane (CH₂Cl₂), add a 50% aqueous solution of sodium hydroxide (NaOH) and a catalytic amount of tetrabutylammonium hydrogen sulfate (TBAHS).

-

Add allyl bromide (1.2 equiv.) dropwise to the biphasic mixture at room temperature.

-

Stir vigorously for 4 hours.

-

Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 10-(prop-2-en-1-yl)-10H-phenothiazine.

-

-

Oxymercuration-Demercuration:

-

Dissolve 10-(prop-2-en-1-yl)-10H-phenothiazine (1 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add mercury(II) acetate (Hg(OAc)₂, 1.1 equiv.) and stir the mixture for 30 minutes at room temperature.

-

Add a 3 M aqueous solution of NaOH, followed by a 0.5 M solution of sodium borohydride (NaBH₄) in 3 M NaOH.

-

Stir for 1 hour.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography to obtain racemic 1-(10H-phenothiazin-10-yl)propan-2-ol (rac-3).

-

Step 2: Lipase-Catalyzed Kinetic Resolution of (rac-3)

This key step utilizes a lipase to selectively acylate one enantiomer of the racemic alcohol.[6][8]

-

To a solution of racemic alcohol (rac-3) (100 mg, 1 equiv.) in methyl tert-butyl ether (MTBE) (10 mL), add vinyl acetate (3 equiv.).

-

Add Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) (10 mg/mL).

-

Shake the suspension at 25 °C and monitor the reaction progress by chiral HPLC.

-

Stop the reaction when the conversion reaches approximately 50% (typically 2-4 hours).

-

Filter off the enzyme and wash it with MTBE.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (S)-(+)-alcohol ((S)-5) from the acetylated (R)-(-)-acetate ((R)-6a) by column chromatography on silica gel.

Step 3: Preparation of Enantiopure Bromides

-

Hydrolysis of (R)-(-)-acetate ((R)-6a):

-

Dissolve (R)-6a (1 equiv.) in methanol (MeOH).

-

Add a 1 M solution of NaOH (1.1 equiv.) and stir for 1 hour at room temperature.

-

Neutralize with 1 M hydrochloric acid (HCl) and extract with ethyl acetate.

-

Dry the organic layer over MgSO₄ and concentrate to yield (R)-(-)-1-(10H-phenothiazin-10-yl)propan-2-ol ((R)-7).

-

-

Bromination of Enantiopure Alcohols ((S)-5 and (R)-7):

-

Dissolve the respective enantiopure alcohol ((S)-5 or (R)-7) (1 equiv.) in anhydrous CH₂Cl₂ at 0 °C.

-

Add phosphorus tribromide (PBr₃) (1 equiv.) dropwise.

-

Stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto ice and extract with CH₂Cl₂.

-

Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.

-

Dry over MgSO₄ and concentrate to obtain the corresponding bromide, which is used in the next step without further purification. The reaction proceeds with inversion of configuration.

-

Step 4: Stereodivergent Amination to (R)- and (S)-Ethopropazine

This final step involves a nucleophilic substitution that can proceed with either inversion or retention of stereochemistry depending on the solvent.[6][8] For the synthesis of ethopropazine enantiomers via inversion:

-

Place the appropriate bromide ((R)-bromide to get (S)-ethopropazine, or (S)-bromide to get (R)-ethopropazine) (1 equiv.) in a sealed tube.

-

Add toluene as the solvent.

-

Add diethylamine (Et₂NH) (20 equiv.).

-

Heat the mixture at 80 °C for 4 days.

-

Cool the reaction mixture, evaporate the solvent and excess amine.

-

Purify the residue by column chromatography to yield the final enantiomerically enriched ethopropazine.

Quantitative Data Summary

The efficiency of the key kinetic resolution and the final stereodivergent amination are summarized below.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohol (rac-3) [5][6]

| Lipase | Acyl Donor | Solvent | Conversion (%) | (S)-Alcohol ee (%) | (R)-Acetate ee (%) | E-value* |

|---|---|---|---|---|---|---|

| Novozym 435 | Vinyl Acetate | MTBE | 52 | >99 | 92 | >200 |

| Lipozyme TL IM | Vinyl Acetate | MTBE | 49 | 94 | >99 | 844 |

| Chirazyme L-2, C2 | Vinyl Acetate | MTBE | 51 | 98 | 94 | 149 |

*E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity.

Table 2: Synthesis of Ethopropazine Enantiomers via Stereodivergent Amination [6][7]

| Starting Bromide | Amine | Solvent | Predominant Stereochemistry | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| (R)-bromide | Et₂NH | Toluene | Inversion | (S)-Ethopropazine | 68 | 98 |

| (R)-bromide | Et₂NH | Methanol | Retention | (R)-Ethopropazine | 71 | 90 |

| (S)-bromide | Et₂NH | Toluene | Inversion | (R)-Ethopropazine | 65 | 84 |

| (S)-bromide | Et₂NH | Methanol | Retention | (S)-Ethopropazine | 74 | 92 |

Pharmacological Signaling Pathways

Ethopropazine exerts its therapeutic effects primarily through the antagonism of muscarinic acetylcholine receptors (M1 subtype) and, to a lesser extent, histamine H1 receptors. It also acts as an inhibitor of butyrylcholinesterase.

Muscarinic M1 Receptor Antagonism

Ethopropazine acts as a competitive antagonist at the M1 muscarinic acetylcholine receptor, which is a Gq-protein coupled receptor.[9][10][11] By blocking this receptor, ethopropazine reduces the excitatory effects of acetylcholine in the brain, helping to restore the balance between dopamine and acetylcholine that is disrupted in Parkinson's disease.[10]

Caption: Antagonism of the M1 muscarinic receptor signaling pathway by Ethopropazine.

Histamine H1 Receptor Antagonism

Ethopropazine also has secondary antagonistic effects on histamine H1 receptors, which contributes to its sedative properties.[9] The H1 receptor is also a Gq-protein coupled receptor.[12][13]

Caption: Antagonism of the Histamine H1 receptor signaling pathway by Ethopropazine.

Butyrylcholinesterase (BChE) Inhibition

Ethopropazine is a potent and selective inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes acetylcholine.[14] By inhibiting BChE, ethopropazine increases the synaptic availability of acetylcholine, which can potentiate cholinergic transmission.

Caption: Inhibition of Butyrylcholinesterase (BChE) by Ethopropazine.

Conclusion

The chemoenzymatic approach detailed in this guide offers an effective and highly stereoselective pathway to both enantiomers of ethopropazine. The use of lipase-catalyzed kinetic resolution provides a practical method for establishing the key stereocenter, from which both target enantiomers can be accessed via a stereodivergent amination strategy. The availability of enantiomerically pure (R)- and (S)-ethopropazine is crucial for elucidating their specific contributions to the overall pharmacological profile of the racemic drug and for developing potentially safer and more effective second-generation therapeutics. Further research into the distinct interactions of each enantiomer with M1, H1, and BChE targets will provide a more refined understanding of their mechanisms of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Butyrylcholinesterase Overview: Substrates Inhibitors Structure Mechanism Therapeutic Indications | PPTX [slideshare.net]

- 8. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are BChE inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 12. proteopedia.org [proteopedia.org]

- 13. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Ethopropazine Hydrochloride: A Comprehensive Technical Guide to its Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of ethopropazine hydrochloride in various solvents. The information is curated for professionals in research, science, and drug development to support formulation studies, analytical method development, and pharmacokinetic research. This document presents quantitative solubility data in structured tables, outlines detailed experimental methodologies for solubility determination, and includes visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

This compound, a phenothiazine derivative, is known for its anticholinergic, antihistamine, and antiadrenergic properties.[1] It is primarily used as an antiparkinsonian agent.[1] Understanding its solubility is critical for its application and development.

Chemical Structure:

-

Molecular Formula: C₁₉H₂₄N₂S · HCl

-

Molecular Weight: 348.93 g/mol

-

Appearance: White to off-white crystalline powder.[2]

Quantitative Solubility Data

The solubility of this compound has been determined in a range of aqueous and organic solvents. The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature | Solubility | Source(s) |

| Water | 20°C | 2.5 mg/mL (1 g in 400 mL) | [3] |

| Water | 40°C | 50 mg/mL (1 g in 20 mL) | [3] |

| Water | Not Specified | 50 mg/mL | [4][5] |

| Dimethyl Sulfoxide (DMSO) | ~60°C | > 5 mg/mL (clear solution) | [4][5][6][7] |

| Dimethylformamide (DMF) | Not Specified | 10 mg/mL | [8] |

| DMF:PBS (pH 7.2) (1:5) | Not Specified | 0.16 mg/mL | [8] |

| Ethanol (Absolute) | 25°C | 33.3 mg/mL (1.0 g in 30 mL) | [3] |

| Ethanol | Not Specified | 5 mg/mL | [8] |

| Chloroform | Not Specified | Soluble | [3] |

| Acetone | Not Specified | Sparingly soluble | [3] |

| Ether | Not Specified | Practically insoluble | [3] |

| Benzene | Not Specified | Practically insoluble | [3] |

Experimental Protocols for Solubility Determination

While specific experimental details for the cited solubility data are not extensively published, a generalized and robust protocol for determining the thermodynamic solubility of a compound like this compound is the shake-flask method . This method is considered the "gold standard" for solubility measurements.

Generalized Shake-Flask Method Protocol:

-

Preparation of Saturated Solution:

-

An excess amount of this compound powder is added to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a Teflon-lined cap). The addition of excess solid is crucial to ensure that a saturated solution is formed.

-

The container is then agitated in a constant temperature environment, typically using an orbital shaker or a thermostatically controlled water bath. The temperature should be maintained at the desired value (e.g., 25°C or 37°C).

-

The agitation period is critical and should be sufficient to allow the system to reach equilibrium. A common duration is 24 to 48 hours, although the exact time should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After reaching equilibrium, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of the solubility.

-

Common methods for phase separation include:

-

Centrifugation: The sample is centrifuged at a high speed to pellet the excess solid.

-

Filtration: The saturated solution is passed through a chemically inert filter with a pore size small enough to retain the undissolved particles (e.g., a 0.22 µm or 0.45 µm syringe filter). The filter material should be validated to ensure it does not adsorb the solute.

-

-

-

Quantification of Solute Concentration:

-

An aliquot of the clear, saturated supernatant or filtrate is carefully removed and diluted with a suitable solvent to a concentration within the working range of the analytical method.

-

The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying drug substances. A standard curve of known concentrations of this compound is used for accurate quantification.

-

UV-Visible Spectrophotometry: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

-

-

Data Reporting:

-

The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.

-

The results are typically reported in units such as mg/mL, g/100mL, or molarity, along with the specific solvent and temperature at which the measurement was performed.

-

Visualizations: Signaling Pathways and Experimental Workflow

To further aid in the understanding of this compound's context and the methodologies for its study, the following diagrams are provided.

Caption: A flowchart illustrating the key steps in the shake-flask method for determining the solubility of a compound.

This compound exerts its therapeutic effects primarily through its action as a butyrylcholinesterase (BChE) inhibitor and a muscarinic acetylcholine receptor antagonist.[3][9] This mechanism helps to rebalance the cholinergic and dopaminergic systems in the brain, which is particularly relevant in Parkinson's disease.

Caption: A diagram illustrating the dual mechanism of action of Ethopropazine HCl in the cholinergic synapse.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound. The tabulated data offers a quick reference for formulation scientists, while the generalized experimental protocol provides a solid foundation for designing solubility studies. The accompanying diagrams offer a visual representation of the experimental workflow and the compound's mechanism of action, further aiding in its comprehensive understanding. For any drug development program, a thorough characterization of solubility is paramount, and the information presented herein serves as a valuable starting point for such endeavors.

References

- 1. Profenamine - Wikipedia [en.wikipedia.org]

- 2. CAS 1094-08-2: this compound | CymitQuimica [cymitquimica.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. What are BChE inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethopropazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethopropazine Hydrochloride, a phenothiazine derivative used as an antiparkinsonian drug. Due to the limited availability of public, detailed raw spectroscopic data, this document presents predicted and representative data to illustrate the expected spectral characteristics. The information is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Chemical Structure and Properties

-

IUPAC Name: N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride[1]

-

Molecular Formula: C₁₉H₂₅ClN₂S[1]

-

Molecular Weight: 348.9 g/mol [1]

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.50 | m | 8H | Aromatic protons |

| 4.15 | m | 1H | CH-N |

| 3.85 | m | 2H | CH₂-N (phenothiazine) |

| 2.80 | q | 4H | N-(CH₂)₂ |

| 1.30 | d | 3H | CH₃-CH |

| 1.15 | t | 6H | (CH₃)₂-CH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 145.5 | Aromatic C (quaternary) |

| 127.8 | Aromatic CH |

| 127.5 | Aromatic CH |

| 126.8 | Aromatic C (quaternary) |

| 122.9 | Aromatic CH |

| 122.5 | Aromatic CH |

| 115.8 | Aromatic CH |

| 55.4 | CH-N |

| 47.9 | CH₂-N (phenothiazine) |

| 47.2 | N-(CH₂)₂ |

| 17.5 | CH₃-CH |

| 12.1 | (CH₃)₂-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Representative IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 2850 | Medium | C-H stretching (aromatic and aliphatic) |

| 2700 - 2400 | Broad, Medium | N-H stretching (quaternary amine salt) |

| 1590, 1470 | Medium-Strong | C=C stretching (aromatic) |

| 1250 | Strong | C-N stretching |

| 750 | Strong | C-H bending (aromatic, ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The data presented here is for the free base, Ethopropazine, as the hydrochloride salt would typically not be observed directly in the mass spectrum under standard conditions.

Table 4: Representative Mass Spectrometry Data for Ethopropazine (Free Base)

| m/z | Relative Abundance (%) | Assignment |

| 312 | 20 | [M]⁺ (Molecular Ion) |

| 214 | 100 | [M - C₆H₁₄N]⁺ |

| 198 | 85 | [Phenothiazine]⁺ |

| 99 | 60 | [C₆H₁₃N]⁺ |

| 86 | 95 | [C₅H₁₂N]⁺ |

| 72 | 40 | [C₄H₁₀N]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FTIR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small molecules.

-

Instrumentation: A mass spectrometer capable of EI and with a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The instrument is set to scan over a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.

Caption: A flowchart illustrating the general workflow for obtaining and analyzing NMR, IR, and MS data for a pharmaceutical compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While the presented data is representative, it offers valuable insights for researchers and professionals in the pharmaceutical field. For definitive analysis, it is recommended to obtain and analyze the spectra of a certified reference standard under controlled experimental conditions.

References

Ethopropazine: A Technical Guide on its Discovery, History, and Anticholinergic Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the phenothiazine derivative, ethopropazine, focusing on its discovery, historical development, and its mechanism of action as an anticholinergic drug. Developed during the fertile period of phenothiazine research in the mid-20th century, ethopropazine's therapeutic utility in Parkinson's disease was an important finding, leveraging a different pharmacological property than its more famous cousin, chlorpromazine. This document details its synthesis, mechanism of action at muscarinic acetylcholine receptors, and provides a representative experimental protocol for assessing its anticholinergic activity. Quantitative data is presented to contextualize its pharmacological profile.

Discovery and Historical Development

The story of ethopropazine is rooted in the broader history of phenothiazine chemistry, which began in the late 19th century with the synthesis of methylene blue. The pharmacological potential of phenothiazine derivatives, however, was not substantially explored until the 1940s at the Rhône-Poulenc laboratories in France. A team led by chemist Paul Charpentier was tasked with synthesizing new derivatives as potential antihistamines.[1][2] This research program was highly successful, leading to the development of promethazine, a potent antihistamine with significant sedative effects.[1][3]

During this period of intense research into phenothiazine derivatives, French surgeon Henri-Marie Laborit observed that promethazine induced a state of calm and "indifference" in his patients pre-surgery, which he termed "pharmacological lobotomy."[1][4] This observation spurred the search for phenothiazines with more pronounced central effects, culminating in Charpentier's synthesis of chlorpromazine in 1950, a drug that revolutionized psychiatry.[2]

Concurrently, the utility of other phenothiazine derivatives for different neurological conditions was being recognized. The use of anticholinergic agents, specifically belladonna alkaloids, for treating the tremor associated with Parkinson's disease had been known since the 1860s.[5] By the 1940s, synthetic anticholinergics were being developed to provide a better-tolerated alternative.[6] Ethopropazine (also known as profenamine), another derivative from the Rhône-Poulenc program, was identified as having significant anticholinergic properties alongside its weaker antihistaminic and antiadrenergic effects.[5][7] This profile made it a suitable candidate for the symptomatic treatment of Parkinson's disease, and it was subsequently developed for this indication, sold under trade names such as Parsidol.[8] It represented an important therapeutic option before the advent of levodopa in the 1960s.[5]

Mechanism of Action as an Anticholinergic Drug

The therapeutic effect of ethopropazine in Parkinson's disease stems from its ability to counteract the neurochemical imbalance that characterizes the condition. In Parkinson's, the degeneration of dopaminergic neurons in the substantia nigra leads to a significant reduction of dopamine in the corpus striatum. This results in a relative overactivity of the cholinergic system, which contributes to motor symptoms like tremor and rigidity.[8][9]

Ethopropazine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[5][9] By blocking these receptors in the central nervous system, it reduces the excitatory effects of acetylcholine, helping to restore a more balanced state between the dopaminergic and cholinergic systems.[8][9]

There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) with distinct signaling pathways:[10]

-

M1, M3, M5 Receptors: These subtypes couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2, M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

While ethopropazine is considered a non-selective muscarinic antagonist, it is believed that its primary therapeutic effects in Parkinson's disease are mediated through the blockade of M1 receptors in the corpus striatum.[8] There is also evidence suggesting activity at M3 receptors.[9]

References

- 1. Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prevalence and predictors of anticholinergic agents in elderly outpatients with dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+-)-Ethopropazine | C19H24N2S | CID 3290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ethopropazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Ethopropazine = 98 HPLC, powder 1094-08-2 [sigmaaldrich.com]

- 8. ethopropazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Ethopropazine as a Butyrylcholinesterase (BChE) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethopropazine, a phenothiazine derivative historically used as an antiparkinsonian agent, has garnered significant scientific interest for its potent and selective inhibitory effects on butyrylcholinesterase (BChE).[1][2] This technical guide provides a comprehensive overview of the core aspects of ethopropazine's interaction with BChE, including its mechanism of action, inhibition kinetics, stereoselectivity, and the experimental methodologies used for its characterization. This document is intended to serve as a detailed resource for researchers and professionals involved in neurodegenerative disease research and drug development, offering insights into the therapeutic potential of targeting BChE with ethopropazine and its derivatives.

Introduction

Butyrylcholinesterase (BChE), a serine hydrolase, is increasingly recognized as a significant therapeutic target, particularly in the later stages of Alzheimer's disease when the activity of acetylcholinesterase (AChE) declines.[3] Selective BChE inhibitors offer a promising strategy to modulate cholinergic neurotransmission with potentially fewer side effects than dual-inhibition approaches.[3] Ethopropazine has emerged as a key pharmacological tool and a potential therapeutic lead due to its notable selectivity for BChE over AChE.[1][4] Understanding the nuances of its inhibitory action is crucial for the development of next-generation BChE-targeted therapies.

Mechanism of Action

Ethopropazine acts as a reversible inhibitor of BChE.[5][6] Molecular modeling and kinetic studies have elucidated a multi-step binding process. The interaction begins with the binding of the ethopropazine molecule to the peripheral anionic site of the BChE enzyme.[5][6] Subsequently, the ethopropazine molecule "slides down" the enzyme's gorge.[5][6] This movement facilitates a π-π stacking interaction between the three rings of the phenothiazine structure and the tryptophan residue at position 82 (W82) within the BChE active site gorge.[5][6] This interaction is a key determinant of its inhibitory activity.

Stereoselectivity

A noteworthy feature of ethopropazine's interaction with BChE is its stereoselectivity. BChE demonstrates a higher affinity for the R-enantiomer of ethopropazine compared to the S-enantiomer.[5][6][7] This preference is reflected in the dissociation constants, indicating a more stable complex formation with the R-isomer.[5][6] This stereochemical preference offers a valuable avenue for the design of more potent and specific BChE inhibitors.

Quantitative Inhibition Data

The inhibitory potency of ethopropazine against BChE has been quantified in numerous studies. The following tables summarize the key inhibition constants (IC50 and Ki) from various reports, providing a comparative overview. It is important to note that variations in experimental conditions (e.g., enzyme source, substrate concentration, buffer composition) can influence these values.

| Inhibitor | Enzyme | IC50 Value | Reference |

| Ethopropazine hydrochloride | Butyrylcholinesterase (BChE) | 1.70 ± 0.53 µM | [3] |

| Ethopropazine | Butyrylcholinesterase (BChE) | 210 nM | [8] |

| Propranolol | Butyrylcholinesterase (BChE) | - | [9] |

| Diltiazem | Butyrylcholinesterase (BChE) | - | [9] |

| Inhibitor Form | Enzyme Complex | Dissociation Constant (Ki) | Reference |

| R-enantiomer | BChE-Ethopropazine | 61 nM | [5][6] |

| S-enantiomer | BChE-Ethopropazine | 140 nM | [5][6] |

| Racemate | BChE-Ethopropazine | 88 nM | [5][6] |

| R-enantiomer | Acetylated BChE-Ethopropazine | 268 nM | [5][6] |

| S-enantiomer | Acetylated BChE-Ethopropazine | 730 nM | [5][6] |

| Racemate | Acetylated BChE-Ethopropazine | 365 nM | [5][6] |

| Racemic Ethopropazine | Usual BChE | 0.16 µM (Competitive) | [4][10] |

| Racemic Ethopropazine | Atypical BChE | 7.5 µM (Non-competitive) | [4][10] |

| Racemic Ethopropazine | Acetylcholinesterase (AChE) | 161 µM and 393 µM (Competitive, two sites) | [4][10] |

| Propranolol | Butyrylcholinesterase (BChE) | 0.19 µM (Competitive) | [9] |

| Ethopropazine (for comparison) | Butyrylcholinesterase (BChE) | 0.15 µM | [9] |

Experimental Protocols

The characterization of ethopropazine as a BChE inhibitor predominantly relies on enzyme kinetic assays. The most commonly cited method is the Ellman assay, which spectrophotometrically measures the activity of cholinesterases.

Ellman's Assay for BChE Inhibition

Objective: To determine the rate of BChE-catalyzed substrate hydrolysis and the inhibitory effect of ethopropazine.

Materials:

-

Butyrylcholinesterase (human serum or recombinant)

-

Butyrylthiocholine iodide (BTC) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

This compound

-

Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of BChE in phosphate buffer.

-

Prepare a stock solution of BTC in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well microplate or cuvettes, add the phosphate buffer.

-

Add the desired concentration of ethopropazine solution (or vehicle control).

-

Add the BChE solution and pre-incubate with the inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

-

Reaction Initiation and Measurement:

-

To initiate the enzymatic reaction, add the substrate (BTC) and DTNB solution to the wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of thiocholine production, which results from the hydrolysis of BTC by BChE.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each ethopropazine concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (BTC) and the inhibitor (ethopropazine). Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

-

Visualizations

Signaling Pathway and Mechanism

Caption: Mechanism of Ethopropazine's BChE Inhibition.

Experimental Workflow

Caption: Experimental Workflow for BChE Inhibition Assay.

Logical Relationship of Selectivity

Caption: Basis of Ethopropazine's Selectivity for BChE.

Therapeutic Potential and Future Directions

The selective inhibition of BChE by ethopropazine holds significant therapeutic promise, particularly for neurodegenerative disorders like Alzheimer's disease.[3] In the advanced stages of Alzheimer's, BChE levels are known to increase while AChE levels decrease, making BChE a critical target for maintaining acetylcholine levels in the brain.[3] The neuroprotective effects of BChE inhibition are also an area of active investigation.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR of phenothiazine derivatives can guide the synthesis of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: While in vitro data is robust, further in vivo studies are necessary to validate the therapeutic potential of ethopropazine and its analogs in animal models of neurodegeneration.

-

Clinical Evaluation: Ultimately, well-designed clinical trials will be required to assess the safety and efficacy of selective BChE inhibitors in human patients.

Conclusion

Ethopropazine serves as a valuable pharmacological tool and a promising scaffold for the development of selective BChE inhibitors. Its well-characterized mechanism of action, stereoselective binding, and significant in vitro potency underscore its importance in the field of cholinesterase research. This technical guide provides a foundational understanding for scientists and researchers aiming to leverage the therapeutic potential of BChE inhibition in the pursuit of novel treatments for neurodegenerative diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ≥98% (HPLC), butyrylcholinesterase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of stereoselective interaction between butyrylcholinesterase and ethopropazine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | From Heart to Brain: Cognitive Potential of Propranolol and Diltiazem through Cholinergic Enhancement via Butyrylcholinesterase Inhibition [frontiersin.org]

- 10. Inhibition of Human Blood Acetylcholinesterase and Butyrylcholinesterase by Ethopropazine [hrcak.srce.hr]

A Chemoenzymatic Route for the Synthesis of Enantioenriched Ethopropazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and highly selective four-step chemoenzymatic methodology for the synthesis of both (R)- and (S)-enantiomers of the antiparkinsonian drug Ethopropazine.[1][2][3] The synthesis leverages a lipase-mediated kinetic resolution of a key chiral intermediate, 1-(10H-phenothiazin-10-yl)propan-2-ol, to achieve high enantiomeric purity.[1][2][3] This approach offers an efficient and environmentally conscious alternative to traditional chemical manufacturing for producing single-enantiomer drugs.[1][3]

The significance of accessing enantioenriched forms of Ethopropazine lies in the potential for stereoselective pharmacological activity. Butyrylcholinesterase (BChE), a target for Ethopropazine, has been shown to possess a significantly higher affinity for the (R)-configured enantiomer.[4]

Overall Synthesis Workflow

The chemoenzymatic synthesis of enantioenriched Ethopropazine proceeds through a four-step sequence, as illustrated below. The process begins with the synthesis of the racemic alcohol, followed by enzymatic kinetic resolution, subsequent bromination, and finally, amination to yield the target enantiomers.

Figure 1: Overall workflow for the chemoenzymatic synthesis of enantioenriched Ethopropazine.

Experimental Protocols

Step 1: Synthesis of Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol

This initial step involves the synthesis of the racemic alcohol precursor.

Methodology:

-

A solution of phenothiazine is treated with n-butyllithium (n-BuLi) in dry tetrahydrofuran (THF) at -78°C for one hour.[1]

-

Propylene oxide is then added to the reaction mixture, which is subsequently allowed to warm to room temperature and stirred for 12 hours.[1]

-

The reaction is quenched, and the crude product is purified to yield racemic 1-(10H-phenothiazin-10-yl)propan-2-ol.

Step 2: Lipase-Mediated Kinetic Resolution

The core of this chemoenzymatic process is the kinetic resolution of the racemic alcohol using a lipase. This step selectively acetylates one enantiomer, allowing for the separation of the two.

Methodology:

-

The racemic 1-(10H-phenothiazin-10-yl)propan-2-ol is dissolved in methyl tert-butyl ether (MTBE).[1]

-

A lipase, either Novozym 435 or Lipozyme TL IM (20% w/w), and vinyl acetate are added to the solution.[1]

-

The mixture is stirred at 25°C.[1]

-

The reaction progress is monitored to achieve the desired conversion. The slower reacting (S)-(+)-alcohol and the faster-forming (R)-(-)-acetate are then separated by column chromatography.[1]

The following diagram illustrates the lipase-catalyzed kinetic resolution process.

Figure 2: Lipase-mediated kinetic resolution of the racemic alcohol.

Step 3: Synthesis of the Bromo Derivative

The separated enantiomers of the alcohol and acetate (after hydrolysis) are converted to their corresponding bromo derivatives.

Methodology:

-

The enantioenriched alcohol is dissolved in dichloromethane (CH2Cl2).[1]

-

Phosphorus tribromide (PBr3) is added, and the reaction proceeds at room temperature for two hours.[1]

-

The resulting bromo derivative is then isolated.

Step 4: Stereodivergent Amination

The final step is the amination of the bromo derivative with diethylamine. The stereochemical outcome of this reaction is dependent on the solvent used.[1][2][3]

Methodology for Inversion (Toluene):

-

The bromo derivative is reacted with diethylamine in toluene in a sealed tube at 140°C for seven days. This process primarily results in a single inversion of the stereocenter.[1]

Methodology for Retention (Methanol):

-

The bromo derivative is reacted with diethylamine in methanol in a sealed tube at 90°C for four days. This leads exclusively to the product with retention of the original stereochemistry.[1]

The solvent-dependent stereodivergent nature of the amination is depicted below.

Figure 3: Solvent-dependent stereodivergent amination.

Quantitative Data Summary

The efficiency of the chemoenzymatic synthesis is highlighted by the high enantiomeric excess and yields obtained.

| Step | Product | Biocatalyst | Enantiomeric Excess (ee) | Isolated Yield | Reference |

| Kinetic Resolution | (S)-(+)-1-(10H-phenothiazin-10-yl)propan-2-ol | Novozym 435 | >99% | 81-95% (theoretical max 50%) | [1] |

| Kinetic Resolution | (R)-(-)-acetyl-1-(10H-phenothiazin-10-yl)propan-2-ol | Novozym 435 | 94% | 81-95% (theoretical max 50%) | [1] |

| Amination | (R)-Ethopropazine | - | 84-98% | Not Specified | [1] |

| Amination | (S)-Ethopropazine | - | 84-98% | Not Specified | [1] |

Table 1: Summary of quantitative data for the chemoenzymatic synthesis of enantioenriched Ethopropazine.

| Biocatalyst | Enantioselectivity (E) | Reference |

| Novozym 435 | up to 844 | [1] |

| Lipozyme TL IM | High | [1] |

Table 2: Enantioselectivity of lipases in the kinetic resolution step.

Conclusion